REACTION_CXSMILES
|
C1(O)C=CC=CC=1.[Cl:8][C:9]1[C:14]([OH:15])=[C:13]([Cl:16])[C:12](Cl)=[C:11]([Cl:18])[C:10]=1Cl>>[Cl:8][C:9]1[CH:10]=[C:11]([Cl:18])[CH:12]=[C:13]([Cl:16])[C:14]=1[OH:15]
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1O)Cl)Cl)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(O)C=CC=CC=1.[Cl:8][C:9]1[C:14]([OH:15])=[C:13]([Cl:16])[C:12](Cl)=[C:11]([Cl:18])[C:10]=1Cl>>[Cl:8][C:9]1[CH:10]=[C:11]([Cl:18])[CH:12]=[C:13]([Cl:16])[C:14]=1[OH:15]
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1O)Cl)Cl)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)Cl)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |